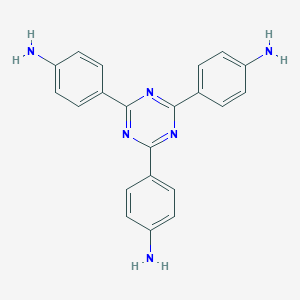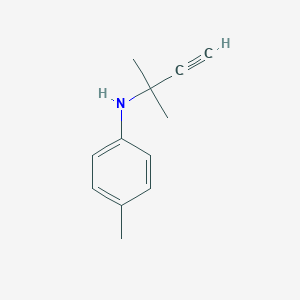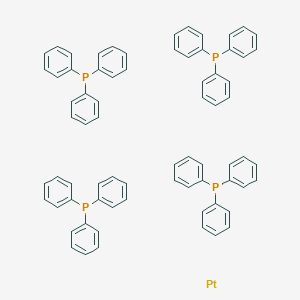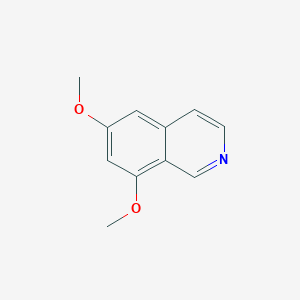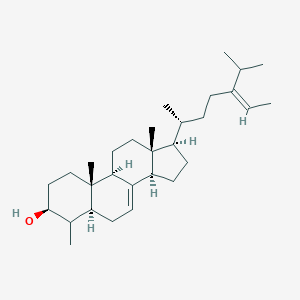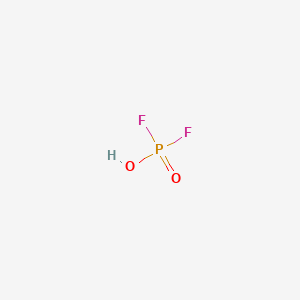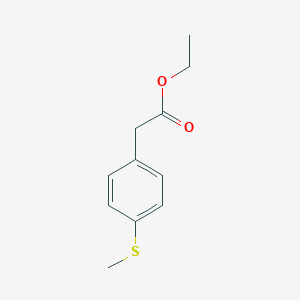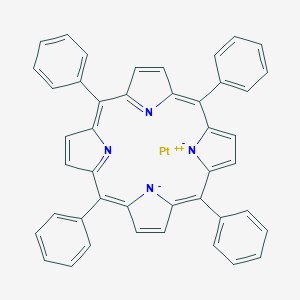
铂(2+);5,10,15,20-四苯基卟啉-22,23-二负离子
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide: is a coordination compound characterized by a central platinum ion coordinated to a porphyrin ligand. The porphyrin ligand consists of a tetrapyrrole macrocycle, which provides four nitrogen atoms for coordination with the platinum ion. This compound is known for its unique chemical properties and applications in various scientific fields.
科学研究应用
Chemistry: In chemistry, Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide is used as a catalyst in various organic reactions. Its unique coordination properties make it valuable for facilitating complex chemical transformations .
Biology: The compound has applications in biological research, particularly in studying metalloproteins and enzyme mimetics. Its ability to mimic the active sites of certain enzymes makes it a useful tool for understanding biological processes .
Medicine: In medicine, the compound is explored for its potential in photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light activation makes it a candidate for treating certain types of cancer .
Industry: Industrial applications include its use in the development of sensors and materials with specific optical and electronic properties. The compound’s stability and reactivity make it suitable for various industrial processes .
作用机制
Target of Action
Similar compounds such as 5,10,15,20-tetraphenyl-21h,23h-porphrine manganese (iii) chloride have been used in the fabrication of heterojunction solar cells . The compound is deposited on an n-silicon single crystal wafer, suggesting that its target could be related to light absorption and energy conversion .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets through light absorption and energy conversion processes . The compound’s structure allows it to absorb light in the visible part of the solar spectrum, facilitating charge transfer, high oscillator strength, large exciton diffusion length, and very long-lived triplet states .
Biochemical Pathways
Given its potential use in solar cells, it may influence pathways related to light absorption and energy conversion .
Result of Action
Based on the properties of similar compounds, it can be inferred that it may contribute to energy conversion processes in the context of solar cell technology .
Action Environment
The action, efficacy, and stability of Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide may be influenced by various environmental factors . For instance, in the context of solar cell technology, factors such as light intensity and temperature could potentially impact its performance .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide typically involves the reaction of platinum salts with 5,10,15,20-tetraphenylporphyrin. The reaction is carried out under controlled conditions to ensure the proper coordination of the platinum ion with the porphyrin ligand.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. The process involves the use of high-purity reagents and controlled reaction environments to produce the compound in larger quantities.
化学反应分析
Types of Reactions: Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it may act as a catalyst or undergo changes in its oxidation state.
Reduction: Reduction reactions can alter the oxidation state of the platinum ion, affecting the compound’s properties.
Substitution: The porphyrin ligand can undergo substitution reactions, where different functional groups replace existing ones on the macrocycle.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized forms of the compound, while substitution reactions can yield derivatives with modified functional groups .
相似化合物的比较
Platinum(2+) 5,10,15,20-tetrakis(pentafluorophenyl)porphine-21,23-diide: This compound has a similar structure but with pentafluorophenyl groups instead of phenyl groups.
5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt (II): This cobalt-based compound shares the tetraphenylporphyrin ligand but with cobalt as the central metal ion.
Uniqueness: Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide is unique due to the specific coordination environment provided by the platinum ion and the tetraphenylporphyrin ligand. This combination imparts distinct chemical and physical properties, making it valuable for a wide range of applications.
属性
CAS 编号 |
14187-14-5 |
|---|---|
分子式 |
C44H28N4Pt |
分子量 |
807.8 g/mol |
IUPAC 名称 |
platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide |
InChI |
InChI=1S/C44H28N4.Pt/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |
InChI 键 |
VWXIQZRMNABSCR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.[Pt+2] |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B82880.png)

